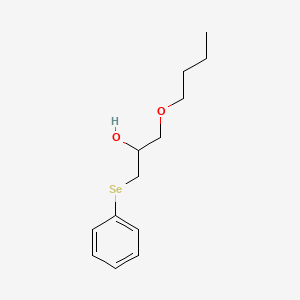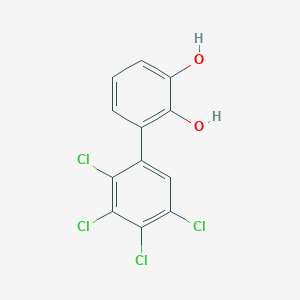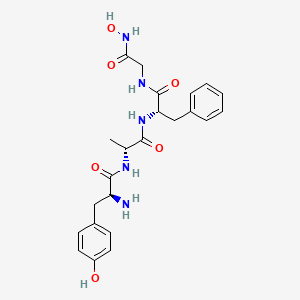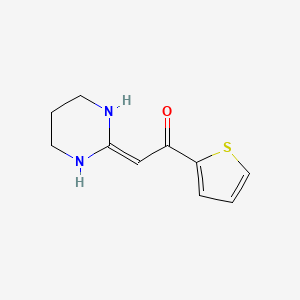
(3R)-2,2-Dimethylnon-4-YN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-2,2-Dimethylnon-4-YN-3-OL is an organic compound characterized by its unique structure, which includes a triple bond (alkyne) and a hydroxyl group (-OH) attached to a chiral center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2-Dimethylnon-4-YN-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-1-propanol and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of propargyl bromide to form the alkyne.
Purification: The product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-2,2-Dimethylnon-4-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 2,2-dimethylnon-4-yn-3-one.
Reduction: Formation of 2,2-dimethylnon-4-ene-3-ol or 2,2-dimethylnonane.
Substitution: Formation of 2,2-dimethylnon-4-yn-3-chloride.
Applications De Recherche Scientifique
(3R)-2,2-Dimethylnon-4-YN-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-2,2-Dimethylnon-4-YN-3-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the alkyne can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-2,2-Dimethylnon-4-YN-3-OL: The enantiomer of the compound, which may have different biological activity.
2,2-Dimethyloct-4-YN-3-OL: A similar compound with one less carbon in the chain.
2,2-Dimethylnon-4-YN-2-OL: A positional isomer with the hydroxyl group on a different carbon.
Uniqueness
(3R)-2,2-Dimethylnon-4-YN-3-OL is unique due to its specific stereochemistry and the presence of both an alkyne and a hydroxyl group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
87682-14-2 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(3R)-2,2-dimethylnon-4-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-5-6-7-8-9-10(12)11(2,3)4/h10,12H,5-7H2,1-4H3/t10-/m0/s1 |
Clé InChI |
SDKKYLSROCBCSF-JTQLQIEISA-N |
SMILES isomérique |
CCCCC#C[C@@H](C(C)(C)C)O |
SMILES canonique |
CCCCC#CC(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


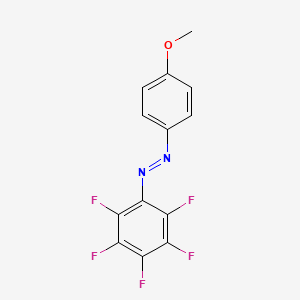
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)
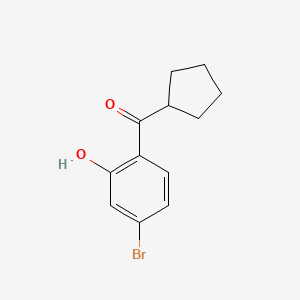

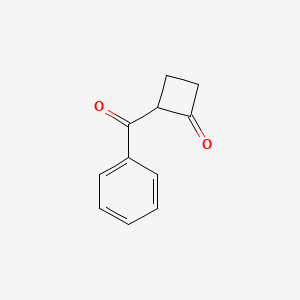
![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
